8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
CAS No. |
886899-39-4 |
|---|---|
Molecular Formula |
C24H20ClN5O3 |
Molecular Weight |
461.91 |
IUPAC Name |
6-(5-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H20ClN5O3/c1-14-9-10-17(25)11-18(14)30-19(16-7-5-4-6-8-16)13-28-20-21(26-23(28)30)27(3)24(33)29(22(20)32)12-15(2)31/h4-11,13H,12H2,1-3H3 |
InChI Key |
PZDGMBRNOMRGGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C24H20ClN5O3
- Molecular Weight : 461.9 g/mol
- IUPAC Name : 6-(5-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors involved in critical signaling pathways. The exact molecular interactions are under investigation but may include:
- Enzyme Inhibition : Potential inhibition of phosphodiesterases (PDEs), which play a significant role in cellular signaling.
- Receptor Binding : Interaction with serotonin receptors (e.g., 5-HT1A and 5-HT7), potentially influencing mood and anxiety pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-f]purines. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A375 | 1.1 | High potency against melanoma |
| M14 | 1.2 | Effective in inhibiting growth |
| RPMI7951 | 3.3 | Moderate inhibition |
These findings suggest that structural modifications can enhance anticancer activity, making this compound a candidate for further development in cancer therapeutics .
Antidepressant and Anxiolytic Effects
In a study evaluating derivatives of imidazo[2,1-f]purine compounds for antidepressant activity, specific analogs demonstrated significant effects in animal models. For example:
- A derivative exhibited superior anxiolytic effects compared to diazepam at a dose of 2.5 mg/kg during forced swim tests (FST) in mice .
This suggests that the compound may influence serotonin receptor pathways critical for mood regulation.
Study on Anticancer Activity
A comprehensive study investigated various imidazo[2,1-f]purine derivatives for their anticancer properties against several human cancer cell lines. The results indicated that modifications to the phenyl groups significantly affected the compounds' potency against specific tumors .
Pharmacological Evaluation
In vivo studies assessed the pharmacological profiles of selected derivatives for their efficacy as antidepressants and anxiolytics. These studies employed standard behavioral assays to evaluate the therapeutic potential and side-effect profiles .
Q & A
Q. What are the key structural features influencing this compound’s biological activity?
The compound’s imidazo[2,1-f]purine core, substituted with a 5-chloro-2-methylphenyl group and a 2-oxopropyl chain, enhances receptor selectivity and stability. The chloro and methyl groups on the phenyl ring contribute to hydrophobic interactions with target receptors (e.g., adenosine receptors), while the 2-oxopropyl moiety improves solubility and metabolic stability. Comparative studies show that modifications to these substituents significantly alter binding affinity .
Q. What synthetic methodologies are used to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Cyclization of purine precursors under acidic/basic conditions to form the imidazo[2,1-f]purine core.
- Step 2: Introduction of substituents via alkylation or amination reactions.
- Step 3: Final purification using column chromatography or recrystallization. Key parameters include solvent choice (e.g., dichloromethane, ethanol), temperature control (25–80°C), and catalysts like palladium for cross-coupling reactions. Yields range from 40–70% depending on optimization .
Q. Which analytical techniques validate its purity and structure?
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry.
- Mass spectrometry (HRMS) verifies molecular weight (±0.001 Da accuracy).
- HPLC assesses purity (>95% required for pharmacological studies).
- X-ray crystallography (if available) resolves 3D conformation for docking studies .
Advanced Research Questions
Q. How can computational modeling optimize receptor binding affinity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like adenosine receptors. For example:
- Docking Score: ΔG = -9.2 kcal/mol for adenosine A₂ₐ receptor binding.
- Key Interactions: Chlorophenyl group forms π-π stacking with Phe168, while the 2-oxopropyl chain hydrogen-bonds to Asn253. Optimization strategies include modifying the oxopropyl chain to enhance hydrogen bonding .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) may arise from:
- Assay Conditions: Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
- Structural Analogues: Compare activity across derivatives (see Table 1). Methodological Solution: Standardize assays using SPR (surface plasmon resonance) for binding kinetics and orthogonal cell-based assays (e.g., luciferase reporters) .
Q. What experimental design principles optimize synthesis yield?
Use Design of Experiments (DoE) to screen variables:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 50–100°C | 80°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time | 12–24 hrs | 18 hrs |
| Response surface methodology (RSM) identifies interactions between factors, reducing trial-and-error approaches . |
Q. How do structural analogues compare in activity?
| Compound | Substituents | Activity (IC₅₀) |
|---|---|---|
| Parent Compound | 5-chloro-2-methylphenyl | 15 nM (Adenosine A₂ₐ) |
| Analog 1 | 4-fluorophenyl | 120 nM |
| Analog 2 | 3-methoxyphenyl | 45 nM |
| The chloro and methyl groups in the parent compound enhance selectivity over fluorinated or methoxylated analogues . |
Methodological Notes
- Receptor Binding Assays: Use radioligand displacement (³H-adenosine) with membrane preparations from HEK293 cells expressing recombinant receptors.
- Data Analysis: Apply nonlinear regression (GraphPad Prism) for IC₅₀/EC₅₀ calculations.
- Synthetic Challenges: Protect the 2-oxopropyl group during amination steps to avoid keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
